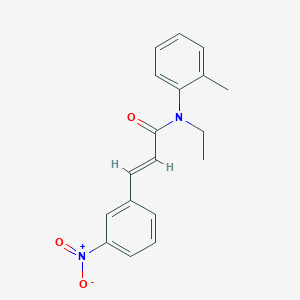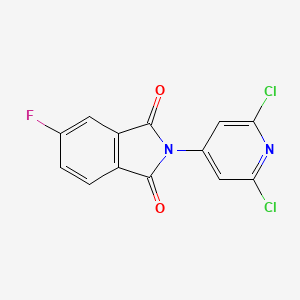
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in various preclinical studies. This molecule has been extensively studied for its potential use in cancer treatment.
Mechanism of Action
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. This ultimately leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors.
Advantages and Limitations for Lab Experiments
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has several advantages for use in lab experiments. It is a relatively small molecule that can easily penetrate cell membranes and reach its target enzyme. It has also been shown to have a high selectivity and potency for DHODH. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in specific cancer types.
Future Directions
There are several future directions for the research on 2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to study its efficacy in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to investigate its potential use in other diseases, such as autoimmune disorders or viral infections. Additionally, further research is needed to optimize the synthesis of this compound and develop more efficient methods for its production.
Synthesis Methods
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring, followed by the introduction of chloro and fluoro substituents. The final step involves the formation of an isoindole ring. The synthesis of this compound has been described in detail in various research articles.
Scientific Research Applications
2-(2,6-dichloro-4-pyridinyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer. This compound has also been shown to be effective in inhibiting tumor growth in animal models of cancer.
properties
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2FN2O2/c14-10-4-7(5-11(15)17-10)18-12(19)8-2-1-6(16)3-9(8)13(18)20/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHXLTLOMBOOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)C3=CC(=NC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
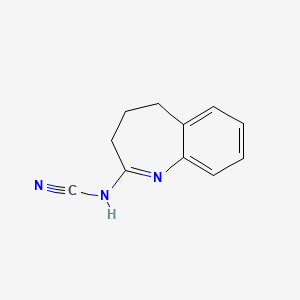
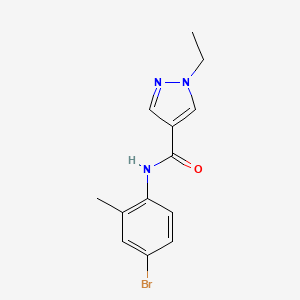

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5731067.png)
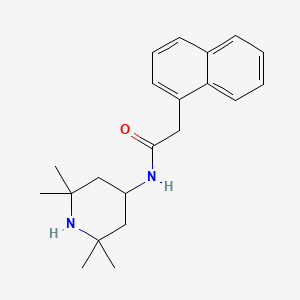
![4-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B5731084.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5731095.png)
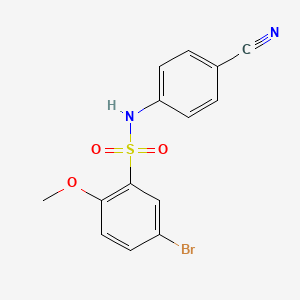
![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)
